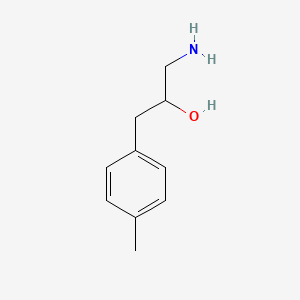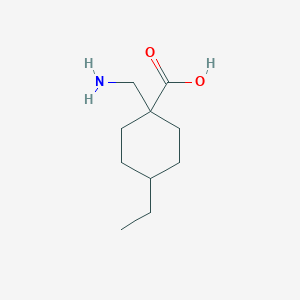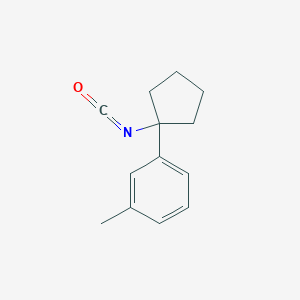
1-(1-Isocyanatocyclopentyl)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Isocyanatocyclopentyl)-3-methylbenzene is an organic compound characterized by the presence of an isocyanate group attached to a cyclopentyl ring, which is further connected to a methyl-substituted benzene ring
Métodos De Preparación
The synthesis of 1-(1-Isocyanatocyclopentyl)-3-methylbenzene typically involves the reaction of 1-cyclopentylamine with 3-methylbenzoyl chloride to form an intermediate, which is then treated with phosgene to introduce the isocyanate group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent the hydrolysis of the isocyanate group . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(1-Isocyanatocyclopentyl)-3-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the isocyanate group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions. Common reagents used in these reactions include sulfuric acid, nitric acid, and hydrogen gas. .
Aplicaciones Científicas De Investigación
1-(1-Isocyanatocyclopentyl)-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(1-Isocyanatocyclopentyl)-3-methylbenzene involves its reactivity towards nucleophiles due to the presence of the isocyanate group. This group can react with amines, alcohols, and other nucleophiles to form ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
1-(1-Isocyanatocyclopentyl)-3-methylbenzene can be compared with other isocyanate-containing compounds such as:
1-Isocyanatooctadecane: A long-chain isocyanate used in the production of polymers.
1-(1-Isocyanatocyclopentyl)-3-methoxybenzene: A similar compound with a methoxy group instead of a methyl group, which may exhibit different reactivity and applications
Propiedades
Fórmula molecular |
C13H15NO |
|---|---|
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
1-(1-isocyanatocyclopentyl)-3-methylbenzene |
InChI |
InChI=1S/C13H15NO/c1-11-5-4-6-12(9-11)13(14-10-15)7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3 |
Clave InChI |
VSXPHCFNFMXOOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2(CCCC2)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


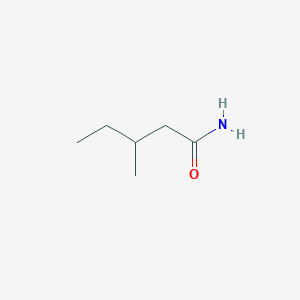
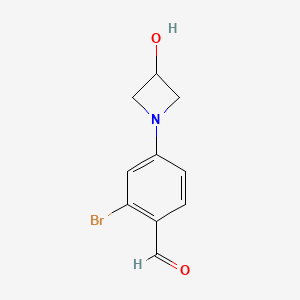

![Methyl 2-chloro-5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13186696.png)

![2-(Dimethylamino)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13186701.png)
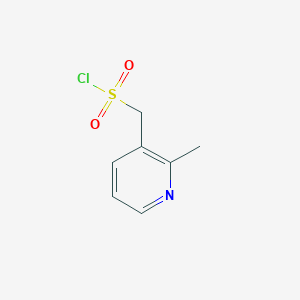
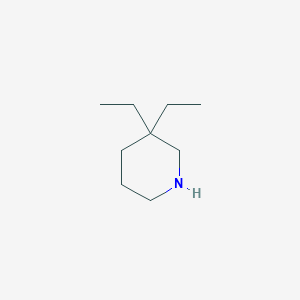
![2-(Chloromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13186726.png)
![(3S,4S)-3-[(1-Ethyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13186736.png)

![2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13186744.png)
